8-[2-(3,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[2-(3,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid is a complex organic compound that features a quinoline backbone, which is a heterocyclic aromatic organic compound. The compound also contains an oxalate group, which is a salt or ester of oxalic acid
Scientific Research Applications
8-[2-(3,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 8-[2-(3,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
8-[2-(3,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 8-[2-(3,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid involves its interaction with specific molecular targets and pathways. The quinoline backbone allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
8-[2-(3,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid can be compared with other similar compounds, such as:
- 8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline oxalate
- 8-{2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy}quinoline
These compounds share similar structural features but may differ in their specific chemical and biological properties. The unique combination of the quinoline backbone and the oxalate group in this compound makes it distinct and potentially more versatile in its applications.
Properties
IUPAC Name |
8-[2-(3,4-dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.C2H2O4/c1-14-7-10-18(13-15(14)2)22-11-12-23-19-6-4-5-17-9-8-16(3)21-20(17)19;3-1(4)2(5)6/h4-10,13H,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTNKYQYEFIGIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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